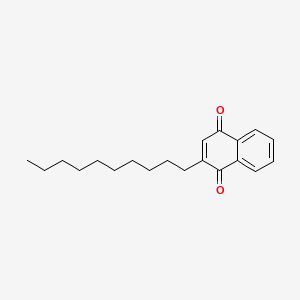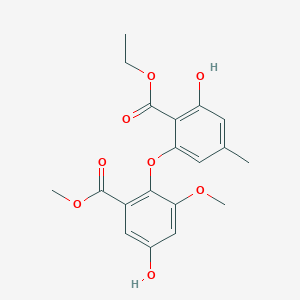
5,6-Bis(hexylsulfanyl)-1h-benzimidazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 101611 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 101611 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 101611 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 101611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
NSC 101611 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of NSC 101611 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
NSC 101611 can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
NSC 101612: Known for its similar biological activities but with slight differences in its chemical structure.
NSC 101613: Another compound with comparable applications in medicinal chemistry but differing in its reactivity and synthesis.
NSC 101611 stands out due to its unique combination of properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
26558-04-3 |
|---|---|
Formule moléculaire |
C19H28N2O2S2 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
5,6-bis(hexylsulfanyl)-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C19H28N2O2S2/c1-3-5-7-9-11-24-18-16(22)14-15(21-13-20-14)17(23)19(18)25-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,20,21) |
Clé InChI |
IVYJIDSAAGTIOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=C(C(=O)C2=C(C1=O)NC=N2)SCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



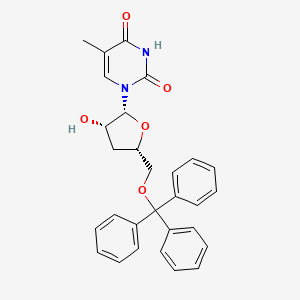
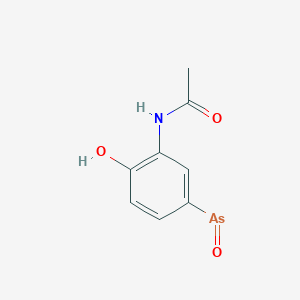

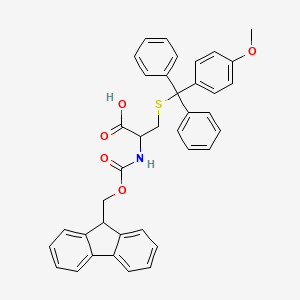
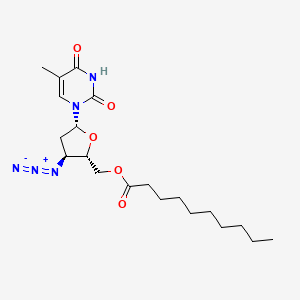

![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
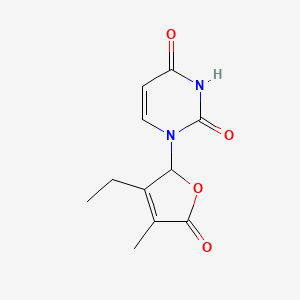
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
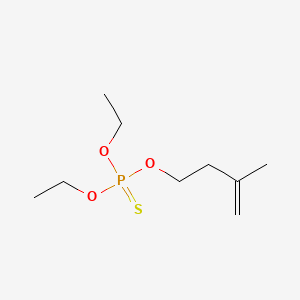
![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)
